N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide
Brand Name:
Vulcanchem
CAS No.:
5861-33-6
VCID:
VC21313766
InChI:
InChI=1S/C16H18N2O4S/c1-12(19)18-14-5-9-16(10-6-14)23(20,21)17-11-13-3-7-15(22-2)8-4-13/h3-10,17H,11H2,1-2H3,(H,18,19)
SMILES:
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC
Molecular Formula:
C16H18N2O4S
Molecular Weight:
334.4 g/mol
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide
CAS No.: 5861-33-6
Cat. No.: VC21313766
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5861-33-6 |
|---|---|
| Molecular Formula | C16H18N2O4S |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C16H18N2O4S/c1-12(19)18-14-5-9-16(10-6-14)23(20,21)17-11-13-3-7-15(22-2)8-4-13/h3-10,17H,11H2,1-2H3,(H,18,19) |
| Standard InChI Key | WRGPRSDEFKQVAH-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator